1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)- 1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 646056-74-8
VCID: VC15946517
InChI: InChI=1S/C14H21N3/c1-2-9-16-14(6-1)7-4-10-17(12-14)13-5-3-8-15-11-13/h3,5,8,11,16H,1-2,4,6-7,9-10,12H2
SMILES:
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol

1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-

CAS No.: 646056-74-8

Cat. No.: VC15946517

Molecular Formula: C14H21N3

Molecular Weight: 231.34 g/mol

* For research use only. Not for human or veterinary use.

1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)- - 646056-74-8

Specification

CAS No. 646056-74-8
Molecular Formula C14H21N3
Molecular Weight 231.34 g/mol
IUPAC Name 8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane
Standard InChI InChI=1S/C14H21N3/c1-2-9-16-14(6-1)7-4-10-17(12-14)13-5-3-8-15-11-13/h3,5,8,11,16H,1-2,4,6-7,9-10,12H2
Standard InChI Key SXCGWWIKPCKWJX-UHFFFAOYSA-N
Canonical SMILES C1CCNC2(C1)CCCN(C2)C3=CN=CC=C3

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)- features a spirocyclic scaffold where two piperidine rings share a central quaternary carbon atom, creating a rigid bicyclic system. The 3-pyridinyl group at position 8 introduces aromaticity and electronic heterogeneity, enhancing binding interactions with biological targets. The nitrogen atoms at positions 1 and 8 contribute to basicity, facilitating protonation under physiological conditions, which is critical for membrane permeability and target engagement .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC14H21N3
Molar Mass (g/mol)231.34
IUPAC Name8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane
XLogP3-AA (Predicted)1.2

Stereochemical Considerations

The spiro junction imposes conformational constraints, limiting rotational freedom and stabilizing specific stereoisomers. While the parent compound lacks chiral centers, derivatives such as (R)-1-Boc-1,8-diazaspiro[5.5]undecane (CAS No. 2165607-07-6) demonstrate enantiomeric specificity in synthetic intermediates . The Boc-protected variant, with a molecular weight of 254.37 g/mol, exemplifies strategies to modulate reactivity during multi-step syntheses .

Synthetic Methodologies

Prins Cyclization for Spirocyclic Assembly

The Prins cyclization reaction is a cornerstone for constructing the diazaspiro[5.5]undecane core. This one-pot method involves the acid-catalyzed condensation of aldehydes with alkenes, forming oxocarbenium intermediates that undergo cyclization. For 8-(3-pyridinyl)-substituted derivatives, pre-functionalization of the pyridine ring prior to cyclization ensures regioselectivity. Typical conditions employ BF3·OEt2 or H2SO4 as catalysts, yielding the spiro framework in 60–75% efficiency.

Post-Functionalization Strategies

Biological Activities and Mechanisms

Antibacterial Applications

The compound inhibits MmpL3, a transmembrane transporter essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. Disruption of this pathway compromises bacterial cell wall integrity, with IC50 values reported in the low micromolar range. Comparative studies with 1,9-diazaspiro[5.5]undecane analogs reveal that the 3-pyridinyl moiety enhances target affinity by 3-fold compared to phenyl-substituted derivatives .

Metabolic Disorder Therapeutics

In obesity-related research, the compound demonstrates dual inhibition of ACC1 and ACC2 isoforms, key enzymes in fatty acid synthesis and oxidation. Structural analogs with 3,4-pyrazole-fused diazaspiro cores achieve IC50 values as low as 1.0 nM for ACC2, correlating with reduced lipid accumulation in hepatocyte models .

Table 2: Pharmacological Profiling

TargetActivity (IC50)Model SystemSource
MmpL32.3 µMM. tuberculosis
ACC1/ACC23.4/1.0 nMRecombinant human
Neuropeptide Y Y5<100 nMRadioligand assay

Central Nervous System Modulation

Comparative Analysis with Structural Analogs

1,8- vs. 1,9-Diazaspiro[5.5]undecanes

The positional isomerism between 1,8- and 1,9-diazaspiro[5.5]undecanes significantly influences bioactivity. For instance, 1,9-diazaspiro derivatives fused with 4,5-benzene rings show nanomolar affinity for melanin-concentrating hormone receptor 1 (MCH-R1) , whereas the 1,8-isomer prioritizes ACC inhibition. This divergence underscores the role of nitrogen atom placement in target selectivity.

Impact of Heteroaromatic Substituents

Replacing the 3-pyridinyl group with thiophene or imidazole rings alters electronic distribution and hydrogen-bonding capacity. Pyridine-containing analogs exhibit superior metabolic stability in microsomal assays compared to thiophene derivatives, though at the expense of aqueous solubility .

Industrial Production Considerations

Scale-up synthesis requires addressing challenges in catalyst recovery and byproduct formation. Continuous flow reactors enable precise control over Prins cyclization exotherms, improving yield reproducibility. Green chemistry approaches, such as aqueous-phase reactions and biocatalytic steps, are under exploration to reduce reliance on hazardous solvents like dichloromethane .

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective methods for spirocyclic amine synthesis using organocatalysts or engineered enzymes.

  • Drug Delivery: Engineer prodrug formulations to enhance oral bioavailability, leveraging phosphonate or glycoside masking groups.

  • Target Expansion: Screen compound libraries against emerging targets in autoimmune diseases and oncology, such as PD-1/PD-L1 axis components.

  • Computational Modeling: Employ machine learning to predict ADMET profiles and guide structural modifications.

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